6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde
Overview
Description
6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde is a complex organic compound characterized by its bromine, nitro, and quinoline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups at the bromo position.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor in enzyme studies. Its interaction with biological macromolecules can provide insights into cellular processes.
Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various receptors and enzymes, leading to the modulation of biological pathways. The nitro group, in particular, can undergo reduction in biological systems, resulting in the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
6-Bromoquinoline-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Methyl-3-nitroaniline: Contains similar functional groups but lacks the quinoline core, leading to different chemical properties.
6-Bromo-4-((3-nitrophenyl)amino)quinoline-3-carbaldehyde: Similar structure but with a different position of the nitro group.
Uniqueness: The presence of both the bromo and nitro groups on the quinoline ring system gives this compound unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDRJOKVJEQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162824 | |
Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431510-26-7 | |
Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431510-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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